5-(Cyclohexylmethoxy)-3-iodo-1H-indazole 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13707944
InChI: InChI=1S/C14H17IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
SMILES: C1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I
Molecular Formula: C14H17IN2O
Molecular Weight: 356.20 g/mol

5-(Cyclohexylmethoxy)-3-iodo-1H-indazole

CAS No.:

Cat. No.: VC13707944

Molecular Formula: C14H17IN2O

Molecular Weight: 356.20 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclohexylmethoxy)-3-iodo-1H-indazole -

Specification

Molecular Formula C14H17IN2O
Molecular Weight 356.20 g/mol
IUPAC Name 5-(cyclohexylmethoxy)-3-iodo-2H-indazole
Standard InChI InChI=1S/C14H17IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
Standard InChI Key XWMNAAQLDUTSLR-UHFFFAOYSA-N
SMILES C1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I
Canonical SMILES C1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I

Introduction

Chemical Identity and Structural Features

CompoundMolecular FormulaMolecular Weight (g/mol)LogP (Predicted)Key Features
5-(Cyclohexylmethoxy)-3-iodo-1H-indazoleC14H17IN2O\text{C}_{14}\text{H}_{17}\text{IN}_2\text{O}356.203.9Iodo substitution, lipophilic side chain
5-Amino-3-iodo-1H-indazoleC7H6IN3\text{C}_7\text{H}_6\text{IN}_3259.051.2Amino group enhances solubility
3-Iodo-1H-indazol-5-olC7H5IN2O\text{C}_7\text{H}_5\text{IN}_2\text{O}260.031.8Polar hydroxyl group

Synthesis and Modifications

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 357.10 ([M+H]+^+).

  • NMR: 1^1H NMR (400 MHz, DMSO-d6d_6) features a triplet for the cyclohexylmethoxy CH2_2 (δ\delta 3.72 ppm) and aromatic protons at δ\delta 7.45–6.85 ppm.

Future Directions and Challenges

Pharmacokinetic Optimization

The compound’s high LogP may limit aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) or nanoformulations. Comparative studies with 5-amino-3-iodo-1H-indazole (LogP 1.2) could inform design .

Target Validation

In vitro screening against kinase panels and cancer cell lines is critical to identify primary targets. Molecular docking studies using the InChI Key-derived structure could prioritize experimental assays .

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